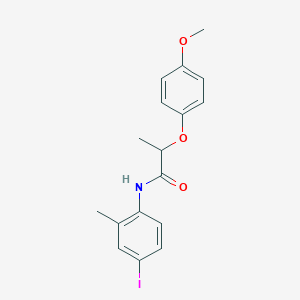
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW6471 has been widely used in scientific research to investigate the physiological and pathological functions of PPARα.
Wirkmechanismus
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a selective antagonist of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide binds to the ligand-binding domain of PPARα and prevents the activation of PPARα by its natural ligands, such as fatty acids and eicosanoids. This results in the inhibition of PPARα-mediated gene expression and downstream physiological effects.
Biochemical and physiological effects:
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide inhibits the expression of genes involved in lipid metabolism, such as fatty acid transporters and enzymes involved in fatty acid oxidation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the expression of genes involved in inflammation, such as cytokines and chemokines. In vivo studies have demonstrated that N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its selectivity for PPARα. This allows researchers to specifically investigate the physiological and pathological functions of PPARα without interference from other nuclear receptors. However, one limitation of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is its potential off-target effects. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation that are not regulated by PPARα. Therefore, it is important for researchers to carefully design their experiments and interpret their results in the context of potential off-target effects.
Zukünftige Richtungen
There are several future directions for the use of N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in scientific research. One direction is the investigation of the role of PPARα in the development and progression of cardiovascular disease. PPARα has been shown to play a role in regulating lipid metabolism and inflammation in the cardiovascular system. Therefore, N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cardiovascular disease. Another direction is the investigation of the role of PPARα in the development and progression of cancer. PPARα has been shown to play a role in regulating cell proliferation and apoptosis in cancer cells. Therefore, N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cancer.
Synthesemethoden
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a three-step process. The first step involves the reaction of 4-iodo-2-methylphenol with 1-bromo-3-chloropropane to form 4-iodo-2-methylphenyl 3-chloropropyl ether. The second step involves the reaction of 4-iodo-2-methylphenyl 3-chloropropyl ether with 4-methoxyphenol in the presence of potassium carbonate to form 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether. The final step involves the reaction of 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether with propanoyl chloride in the presence of triethylamine to form N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used extensively in scientific research to investigate the physiological and pathological functions of PPARα. PPARα plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used to study the role of PPARα in these processes and to identify potential therapeutic targets for various diseases, including diabetes, obesity, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-11-10-13(18)4-9-16(11)19-17(20)12(2)22-15-7-5-14(21-3)6-8-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNWHKNVNMRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5126270.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)
![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)